Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

Description

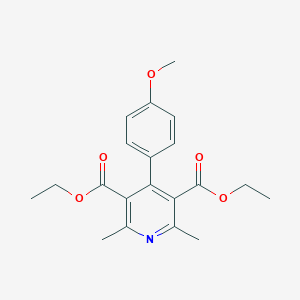

Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate (CAS: 5448-05-5), commonly referred to as a Hantzsch ester, is a penta-substituted pyridine derivative with a molecular formula of C₂₀H₂₃NO₅. Its structure features a pyridine core substituted with two methyl groups at positions 2 and 6, two ethyl ester groups at positions 3 and 5, and a para-methoxyphenyl group at position 4 . This compound is notable for its role in organocatalytic reductive amination, where it acts as a hydrogen donor to form carbon-nitrogen bonds, a critical step in synthesizing amines for pharmaceuticals . Its crystal structure (monoclinic, space group P2₁/n) reveals a planar pyridine ring with ethyl ester groups positioned on opposite sides of the plane, stabilized by weak C–H⋯N interactions .

Properties

IUPAC Name |

diethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLHUPBFLVOBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280535 | |

| Record name | MLS000737827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-05-5 | |

| Record name | MLS000737827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPhosphotriesterase in organisms like Agrobacterium tumefaciens. The role of this enzyme is to catalyze the hydrolysis of organophosphate triesters, which are often used as pesticides and nerve gases.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to induce a conformational change, thereby affecting the enzyme’s activity.

Biological Activity

Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1165-06-6

- Molecular Formula : C19H23NO4

- Molecular Weight : 329.39 g/mol

- Density : 1.122 g/cm³

- Boiling Point : 449.6 °C

This compound exhibits several pharmacological effects primarily attributed to its interaction with calcium channels and antioxidant properties:

- Calcium Channel Modulation : The compound acts as a calcium channel antagonist, which is crucial in various physiological processes, including neurotransmission and muscle contraction. Studies have shown that it inhibits calcium influx in neuronal cells, providing neuroprotective effects against oxidative stress .

- Antioxidant Activity : It has demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is particularly beneficial in neurodegenerative conditions where oxidative damage plays a pivotal role .

- Neuroprotection : The compound has been evaluated for its neuroprotective effects against neurotoxicity induced by hydrogen peroxide (H2O2). In vitro studies indicated that it could protect neuronal cells (SH-SY5Y cell line) from apoptosis, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Antioxidant Activity

A comparative study measured the antioxidant capacity of this compound against standard antioxidants. The results are summarized in the table below:

| Compound | Antioxidant Activity (TE) |

|---|---|

| Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl... | 1.75 |

| Ascorbic Acid | 2.00 |

| Trolox | 1.80 |

This data indicates that while the compound has substantial antioxidant activity, it is slightly less effective than ascorbic acid but comparable to Trolox.

Neuroprotective Effects

In a study assessing neuroprotection against H2O2-induced damage:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 38 |

| 50 | 55 |

| 100 | 70 |

At higher concentrations, this compound significantly improved cell viability compared to untreated controls .

Case Studies

- Alzheimer's Disease Research : A study focused on multitarget-directed ligands (MTDLs) found that derivatives of diethyl pyridinedicarboxylates exhibited promising results in reducing amyloid-beta peptide formation through calcium-mediated pathways. This suggests potential applicability in Alzheimer's disease treatment .

- Cancer Therapy : Research has indicated that diethyl derivatives can act synergistically with other anticancer agents to combat drug-resistant tumor cells. The compound's ability to modulate calcium channels may enhance the efficacy of traditional chemotherapeutics .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is significant due to its structural characteristics that allow it to interact with biological targets effectively.

Antioxidant Activity

Research has indicated that compounds within this class exhibit notable antioxidant properties. A study demonstrated that derivatives of pyridine dicarboxylates can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations.

Development of New Materials

The versatility of this pyridine derivative extends to materials science where it can be incorporated into polymer matrices or used to develop novel materials with specific electronic or optical properties.

Study on Antioxidant Activity

A comprehensive study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several pyridine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls (IC50 values were determined).

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Control (standard antioxidant) | 15 | Free radical scavenging |

Investigation into Anticancer Effects

In a study focused on cancer cell lines (breast and prostate), this compound exhibited a dose-dependent inhibition of cell growth with an IC50 value around 30 µM. The study concluded that this compound could be a lead candidate for further development into anticancer therapeutics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridine Core

The biological and chemical properties of this compound are strongly influenced by substituents on the pyridine ring. Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Substituent Effects

Ester Group Modifications

The ester groups at positions 3 and 5 significantly affect reactivity and pharmacokinetics:

- Ethyl esters (e.g., Hantzsch ester): Lower molecular weight (357.4 g/mol) enhances solubility in organic solvents, favoring use in synthetic applications .

- Benzyl esters (e.g., dibenzyl derivatives): Increased hydrophobicity improves membrane permeability, beneficial for antimicrobial agents .

- Isopropyl esters : Bulkier groups reduce metabolic degradation, extending half-life in vivo .

Antimicrobial Activity:

- The methoxyphenyl derivative exhibits broad-spectrum antifungal activity (MIC: 8–16 µg/mL against C. albicans) .

- Chlorophenyl analogs show enhanced Gram-positive antibacterial activity due to improved penetration through lipid bilayers .

Multidrug Resistance (MDR) Reversal:

- The title compound restores intracellular drug concentrations by inhibiting the NorA pump (IC₅₀: 12 µM), outperforming dihydro derivatives lacking the methoxy group .

Cardiovascular Effects:

- Dihydro analogs (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) act as calcium channel blockers, reducing blood pressure in hypertensive models .

Preparation Methods

Reactants and Stoichiometry

The target compound requires 4-methoxybenzaldehyde as the aryl aldehyde component and ethyl acetoacetate as the β-ketoester. A molar ratio of 1:2:1 (aldehyde:β-ketoester:ammonium acetate) is typically employed. The reaction proceeds via the formation of a Knoevenagel intermediate, followed by cyclization to yield the 1,4-DHP ring.

Solvent and Temperature Optimization

Isopropanol (i-PrOH) is the preferred solvent due to its ability to dissolve reactants while allowing facile crystallization of the product upon cooling. Reflux conditions (80–85°C) are maintained for 6–84 hours, depending on the reactivity of the aldehyde. For example, 4-methoxybenzaldehyde reacts completely within 24 hours in isopropanol, yielding 51–60% of the pure product after recrystallization.

Photochemical Synthesis Method

An alternative approach involves ultraviolet (UV) irradiation in tetrachloromethane (CCl₄), as reported by Jin et al.. This method eliminates the need for prolonged heating and achieves quantitative conversion under ambient conditions.

Reaction Setup

A mixture of ethyl acetoacetate (20 mmol), 4-methoxybenzaldehyde (10 mmol), and ammonium acetate (10 mmol) in CCl₄ is irradiated with UV light for 3 hours. The reaction vessel is typically cooled to prevent thermal side reactions.

Advantages and Limitations

This method offers a 100% conversion rate, as evidenced by the absence of starting materials in post-reaction chromatographic analysis. However, the use of CCl₄, a toxic and environmentally hazardous solvent, limits its scalability.

Mechanistic Insights into Product Formation

The Hantzsch condensation proceeds through three key stages:

-

Knoevenagel Adduct Formation : Nucleophilic attack of the enamine (derived from ethyl acetoacetate and ammonia) on the aldehyde carbonyl group generates a β-aminocrotonate intermediate.

-

Michael Addition : A second equivalent of enamine attacks the α,β-unsaturated carbonyl intermediate, forming a linear dimer.

-

Cyclization and Aromatization : Intramolecular cyclization followed by oxidation yields the fully conjugated pyridine ring.

Steric and electronic effects of the 4-methoxyphenyl group facilitate planar alignment of the dihydropyridine ring, as confirmed by X-ray crystallography. The methoxy substituent’s electron-donating nature enhances the stability of the intermediate enamine, favoring cyclization over side reactions.

Optimization Strategies for Enhanced Yield

Purity of Starting Materials

The use of freshly distilled ethyl acetoacetate and sublimed ammonium acetate is critical to achieving yields above 50%. Impurities in the β-ketoester, such as residual acetic acid, promote hydrolysis of the enamine intermediate, reducing overall efficiency.

Solvent Effects

Comparative studies demonstrate that polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate product isolation due to high solubility. Isopropanol strikes an optimal balance between reaction rate and crystallinity, enabling straightforward purification.

Characterization and Analytical Data

Spectroscopic Properties

Crystallographic Data

Single-crystal X-ray analysis reveals a dihedral angle of 89.01° between the 4-methoxyphenyl ring and the pyridine plane, indicating near-perpendicular orientation. The crystal packing is stabilized by N-H···O hydrogen bonds and C-H···π interactions.

Comparative Analysis of Synthesis Routes

| Parameter | Hantzsch Method | Photochemical Method |

|---|---|---|

| Reaction Time | 24–84 hours | 3 hours |

| Solvent | Isopropanol | Tetrachloromethane |

| Yield | 51–60% | 100% conversion |

| Environmental Impact | Low | High (CCl₄ toxicity) |

| Scalability | High | Limited |

Industrial and Pharmacological Considerations

The diethyl ester derivative is preferred over dimethyl analogs in drug formulation due to its enhanced lipophilicity, which improves membrane permeability. Industrial-scale production favors the Hantzsch method despite longer reaction times, as it avoids hazardous solvents and UV equipment costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.